molecular formula C14H10ClNO2 B12539989 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid CAS No. 654648-93-8

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid

Katalognummer: B12539989
CAS-Nummer: 654648-93-8
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: NYWKMXRZLBJAKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an aminobenzoic acid derivative, where the amino group is substituted with a 3-chlorophenylmethylidene group. This compound is structurally related to other anthranilic acid derivatives and is known for its anti-inflammatory and analgesic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid typically involves the condensation of 3-chlorobenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its potential anticancer activity make it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

654648-93-8

Molekularformel

C14H10ClNO2

Molekulargewicht

259.69 g/mol

IUPAC-Name

2-[(3-chlorophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10ClNO2/c15-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)14(17)18/h1-9H,(H,17,18)

InChI-Schlüssel

NYWKMXRZLBJAKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.